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molecular formula C6H15NO3S B051970 N,N-diethylethanamine; sulfur trioxide CAS No. 761-01-3

N,N-diethylethanamine; sulfur trioxide

Cat. No. B051970
M. Wt: 181.26 g/mol
InChI Key: YYHPEVZFVMVUNJ-UHFFFAOYSA-N
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Patent
US05817827

Procedure details

A suspension of 10 mmol of naphthalenecarboxamide and 25 mmol of triethylamine-sulphur trioxide in 30 ml of triethylamine was stirred at 89° C. for 2 hours. The working up was effected as described under Example 1a). Yield: 91% of theory.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C(N)=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:14]([N:16](CC)CC)C.S(=O)(=O)=O>C(N(CC)CC)C>[CH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][C:8]=1[C:14]#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)N
Name
Quantity
25 mmol
Type
reactant
Smiles
C(C)N(CC)CC.S(=O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
89 °C
Stirring
Type
CUSTOM
Details
was stirred at 89° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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